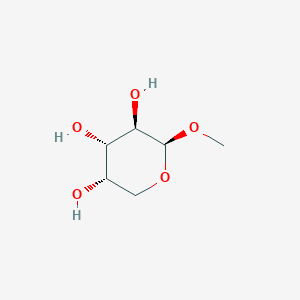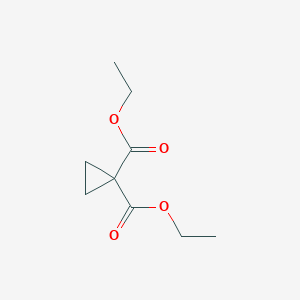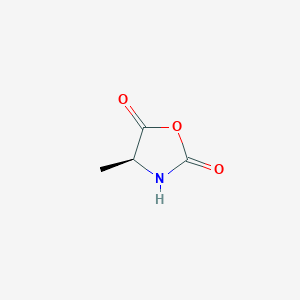
3,4-Dihydro-2H-pyran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-pyran-3-carbonyl chloride, also known as DHPCC, is a chemical compound that belongs to the pyran family. This compound is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2H-pyran-3-carbonyl chloride is not fully understood. However, it is believed that 3,4-Dihydro-2H-pyran-3-carbonyl chloride reacts with nucleophiles, such as amines, to form stable adducts. This reaction is believed to be the basis for its use as a reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
3,4-Dihydro-2H-pyran-3-carbonyl chloride does not have any known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydro-2H-pyran-3-carbonyl chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 3,4-Dihydro-2H-pyran-3-carbonyl chloride has some limitations. It is not very reactive towards some nucleophiles, such as alcohols and carboxylic acids. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving 3,4-Dihydro-2H-pyran-3-carbonyl chloride. One area of interest is the development of new synthetic methods for the production of pyran derivatives using 3,4-Dihydro-2H-pyran-3-carbonyl chloride as a reagent. Another area of interest is the use of 3,4-Dihydro-2H-pyran-3-carbonyl chloride in the production of new pharmaceuticals and agrochemicals. Additionally, there is a need for further research on the toxicity and pharmacokinetics of 3,4-Dihydro-2H-pyran-3-carbonyl chloride to better understand its potential uses and limitations.
Applications De Recherche Scientifique
3,4-Dihydro-2H-pyran-3-carbonyl chloride is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pyran derivatives. 3,4-Dihydro-2H-pyran-3-carbonyl chloride is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
155268-09-0 |
|---|---|
Nom du produit |
3,4-Dihydro-2H-pyran-3-carbonyl chloride |
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
3,4-dihydro-2H-pyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2 |
Clé InChI |
ZNCGADNVOACUMM-UHFFFAOYSA-N |
SMILES |
C1C=COCC1C(=O)Cl |
SMILES canonique |
C1C=COCC1C(=O)Cl |
Synonymes |
2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117580.png)










